Timepidium bromide, also known as (R)-Timepidium bromide, is a synthetic anticholinergic compound primarily used in the treatment of gastrointestinal disorders. It acts by inhibiting the action of acetylcholine on muscarinic receptors, which helps to reduce smooth muscle spasms in the gastrointestinal tract. Timepidium bromide is classified under the category of antimuscarinic agents and is utilized for its therapeutic effects in conditions such as irritable bowel syndrome and other gastrointestinal motility disorders .
Timepidium bromide is synthesized from various starting materials in laboratory settings. It falls under the classification of pharmacological agents known as anticholinergics, specifically targeting muscarinic acetylcholine receptors. This compound is notable for its selective action and relatively fewer side effects compared to other anticholinergic drugs .
The synthesis of Timepidium bromide involves several chemical reactions that typically include the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are employed to confirm the structure and purity of the synthesized compound .
Timepidium bromide has a complex molecular structure characterized by its quaternary ammonium group, which contributes to its pharmacological activity.
The three-dimensional conformation of Timepidium bromide allows it to effectively fit into the binding sites of muscarinic receptors, thereby exerting its therapeutic effects .
Timepidium bromide undergoes several chemical reactions that are significant for its pharmacological properties:
The mechanism of action of Timepidium bromide involves:
Relevant analyses confirm that Timepidium bromide maintains its integrity and efficacy when stored properly .
Timepidium bromide has several applications in clinical settings:
Additionally, ongoing studies explore its potential uses beyond gastrointestinal applications, including its effects on other smooth muscle-related disorders .
(R)-Timepidium bromide is a quaternary ammonium anticholinergic agent with the systematic name 3-[bis(thiophen-2-yl)methylidene]-5-methoxy-1,1-dimethylpiperidin-1-ium bromide. Its molecular formula is C₁₇H₂₂BrNOS₂, with an average molecular weight of 400.39 g/mol and a monoisotopic mass of 399.03262 g/mol [2] [5]. The compound features a piperidinium ring with a quaternary nitrogen atom (bearing two methyl groups) and a methoxy group (-OCH₃) at the C5 position. The defining structural motif is a bis(thiophen-2-yl)methylidene group attached at the C3 position, creating a conjugated system [2] [7].
The stereochemical designation (R) indicates the absolute configuration at the chiral center (C3 of the piperidinium ring). This configuration influences the spatial orientation of the dithienylmethylene group, impacting molecular interactions with biological targets like muscarinic receptors [1]. The SMILES notation ([Br-].COC1CC(C[N+](C)(C)C1)=C(C1=CC=CS1)C1=CC=CS1
) and InChIKey (QTSXMEPZSHLZFF-UHFFFAOYSA-M
) further encode the 3D structure [2] [5].
Table 1: Atomic-Level Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₂BrNOS₂ |
Canonical SMILES | [Br-].COC1CC(C[N+](C)(C)C1)=C(C1=CC=CS1)C1=CC=CS1 |
InChIKey | QTSXMEPZSHLZFF-UHFFFAOYSA-M |
Hydrogen Bond Acceptors | 1 (Br⁻) |
Rotatable Bonds | 3 |
Topological Polar Surface Area | 9.23 Ų |
(R)-Timepidium bromide is typically isolated as a crystalline solid. Predicted physicochemical properties include:
The monohydrate form (C₁₇H₂₂BrNOS₂·H₂O) has a molecular weight of 418.412 g/mol [5]. Crystallographic data are limited, but the hydrate exhibits distinct hydrogen-bonding networks involving water molecules and the bromide anion, influencing lattice stability.
Table 2: Experimental and Predicted Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Weight | 400.39 g/mol (anhydrous) | Mono-isotopic |
418.412 g/mol (monohydrate) | Empirical | |
Water Solubility | 0.00963 mg/mL | ALOGPS |
logP | -0.22 | Chemaxon |
Refractivity | 111.43 m³·mol⁻¹ | Chemaxon |
(R)-Timepidium bromide shares a core structural motif with the antitussive agent tipepidine (C₁₅H₁₇NS₂). Key differences include:
Table 3: Structural and Functional Comparison with Tipepidine
Feature | (R)-Timepidium Bromide | Tipepidine |
---|---|---|
Nitrogen Center | Quaternary (charged) | Tertiary (neutral) |
C5 Substituent | Methoxy (-OCH₃) | Hydrogen (-H) |
Molecular Formula | C₁₇H₂₂BrNOS₂ | C₁₅H₁₇NS₂ |
Key Pharmacological Action | Peripheral anticholinergic | Central GIRK inhibitor |
CNS Activity | None | Significant |
The anhydrous and monohydrate forms of (R)-timepidium bromide exhibit distinct spectroscopic signatures:
Table 4: Spectroscopic Markers for Hydrate vs. Anhydrous Forms
Technique | Anhydrous Form | Monohydrate Form |
---|---|---|
IR Spectroscopy | No O-H stretch | Broad peak at 3200–3550 cm⁻¹ |
¹H-NMR (D₂O) | No H₂O signal | Singlet at 3.5–4.0 ppm (H₂O) |
TGA Decomposition | No mass loss <150°C | ~4.3% mass loss at 70–110°C |
XRD Peaks | Sharp, single reflections | Split peaks at 10–15° 2θ |
Reported Compounds in Analysis:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7